molecular formula C15H14N2OS B5380116 2-(allylthio)-N-4-pyridinylbenzamide

2-(allylthio)-N-4-pyridinylbenzamide

Cat. No.: B5380116
M. Wt: 270.4 g/mol
InChI Key: XSAOIYSBRBIRFV-UHFFFAOYSA-N
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Description

2-(Allylthio)-N-4-pyridinylbenzamide is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted at the 4-position with a benzamide group and an allylthio (-S-CH₂-CH=CH₂) moiety at the 2-position. The allylthio group is critical for modulating biological activity, as evidenced by studies on similar compounds such as 2-(allylthio)pyrazine, which demonstrate chemopreventive and hepatoprotective effects via interactions with cytochrome P450 enzymes and cyclooxygenase pathways .

Properties

IUPAC Name

2-prop-2-enylsulfanyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-11-19-14-6-4-3-5-13(14)15(18)17-12-7-9-16-10-8-12/h2-10H,1,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOIYSBRBIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of 2-(Allylthio)-N-4-pyridinylbenzamide and Analogs

Compound Name Core Heterocycle Key Substituents Synthesis Method
This compound Pyridine Allylthio (C₂H₅S), Benzamide (C₆H₅CONH) Likely via acyl chloride + thiocyanate condensation
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Pyridine Methyl (CH₃), Carbamothioyl (NHCSNH₂) Ortho-toluyl chloride + KSCN, followed by amine condensation
2-(Allylthio)pyrazine Pyrazine Allylthio (C₂H₅S) Not explicitly described; likely nucleophilic substitution
[Allylthio]Tf₂N (from ) Sulfonium cation Triflimide anion (Tf₂N⁻) Sulfonium salt synthesis via alkylation

Key Observations :

  • Sulfonium salts like [allylthio]Tf₂N exhibit ionic character, unlike the neutral benzamide derivatives, which may affect solubility and reactivity.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound IR C=C Stretch (cm⁻¹) NMR Shifts (¹H/¹³C) Purity Confirmation Methods
This compound Not reported Anticipated δ 5.2–6.0 (allyl protons) Likely NMR + elemental analysis
[Allylthio]Tf₂N (from ) 1635–1638 Routine spectra; minimal anion effects NMR, ESI-MS, elemental analysis
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Not specified Carbamothioyl NH at δ ~10–12 (¹H) NMR, elemental analysis

Key Observations :

  • The allylthio group in sulfonium salts shows distinct C=C IR vibrations at 1635–1638 cm⁻¹, which may serve as a reference for the target compound.
  • NMR spectra for sulfonium salts remain consistent across anion variations, suggesting structural stability.

Key Observations :

  • The pyridine ring in the target compound may enhance binding affinity to mammalian enzymes compared to pyrazine analogs, though this requires experimental validation.

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